molecular formula C15H26N4O2 B4036202 (3S,4S)-1-[2-(dimethylamino)-6-ethylpyrimidin-4-yl]-4-propan-2-yloxypyrrolidin-3-ol

(3S,4S)-1-[2-(dimethylamino)-6-ethylpyrimidin-4-yl]-4-propan-2-yloxypyrrolidin-3-ol

Cat. No.: B4036202
M. Wt: 294.39 g/mol
InChI Key: IZNQFTHPURYCQY-STQMWFEESA-N
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Description

(3S,4S)-1-[2-(dimethylamino)-6-ethylpyrimidin-4-yl]-4-propan-2-yloxypyrrolidin-3-ol is a complex organic compound with a unique structure that includes a pyrimidine ring, a pyrrolidine ring, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-[2-(dimethylamino)-6-ethylpyrimidin-4-yl]-4-propan-2-yloxypyrrolidin-3-ol typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidine ring, the introduction of the dimethylamino group, and the construction of the pyrrolidine ring. Specific reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. The use of flow microreactors, for example, can provide a more sustainable and efficient synthesis process compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-[2-(dimethylamino)-6-ethylpyrimidin-4-yl]-4-propan-2-yloxypyrrolidin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(3S,4S)-1-[2-(dimethylamino)-6-ethylpyrimidin-4-yl]-4-propan-2-yloxypyrrolidin-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3S,4S)-1-[2-(dimethylamino)-6-ethylpyrimidin-4-yl]-4-propan-2-yloxypyrrolidin-3-ol involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, leading to inhibition or activation of specific pathways. The pyrimidine and pyrrolidine rings contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4S)-1-[2-(dimethylamino)-6-ethylpyrimidin-4-yl]-4-propan-2-yloxypyrrolidin-3-ol is unique due to its combination of structural features, including the pyrimidine ring, pyrrolidine ring, and dimethylamino group. This unique structure contributes to its diverse range of applications and reactivity.

Properties

IUPAC Name

(3S,4S)-1-[2-(dimethylamino)-6-ethylpyrimidin-4-yl]-4-propan-2-yloxypyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O2/c1-6-11-7-14(17-15(16-11)18(4)5)19-8-12(20)13(9-19)21-10(2)3/h7,10,12-13,20H,6,8-9H2,1-5H3/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNQFTHPURYCQY-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)N(C)C)N2CC(C(C2)OC(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=NC(=N1)N(C)C)N2C[C@@H]([C@H](C2)OC(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3S,4S)-1-[2-(dimethylamino)-6-ethylpyrimidin-4-yl]-4-propan-2-yloxypyrrolidin-3-ol
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(3S,4S)-1-[2-(dimethylamino)-6-ethylpyrimidin-4-yl]-4-propan-2-yloxypyrrolidin-3-ol
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(3S,4S)-1-[2-(dimethylamino)-6-ethylpyrimidin-4-yl]-4-propan-2-yloxypyrrolidin-3-ol
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(3S,4S)-1-[2-(dimethylamino)-6-ethylpyrimidin-4-yl]-4-propan-2-yloxypyrrolidin-3-ol

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